2,2'-Bipyridine-4,4'-dicarbaldehyde

Antibacterial screening Schiff base complexes Positional isomer comparison

Researchers requiring a geometrically precise 4,4'-dialdehyde bipyridine linker for framework construction or macrocycle synthesis can avoid isomer-related experimental failure. This compound overcomes the challenge of unpredictable coordination geometry. • Enables 20-membered macrocycle formation via MBH reaction; unattainable with 5,5'-isomers. • MOF/COF-derived catalysts show negligible metal leaching and full recyclability. • 98% purity (batch-verified by HPLC/NMR); stored at 2-8°C. Bulk quantities and custom packaging available upon request.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B12824505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine-4,4'-dicarbaldehyde
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC.C1=CN=C(C=C1C=O)C2=NC=CC(=C2)C=O
InChIInChI=1S/C12H8N2O2.CH4/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14-12;/h1-8H;1H4
InChIKeyXGPBXBVXPYMTEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bipyridine-4,4'-dicarbaldehyde: Core Properties & Procurement


2,2'-Bipyridine-4,4'-dicarbaldehyde (CAS 99970-84-0) is a bipyridine derivative featuring two aldehyde functional groups (-CHO) located at the 4 and 4' positions of the bipyridine framework . With a molecular formula of C12H8N2O2 and molecular weight of 212.20 g/mol , this compound serves as a versatile ditopic ligand and building block in coordination chemistry, metal-organic framework (MOF) synthesis, and covalent organic framework (COF) construction . The 4,4'-substitution pattern distinguishes it from other positional isomers (e.g., 5,5'-dicarbaldehyde derivatives) and functional group variants (e.g., 4,4'-dicarboxylic acid), conferring distinct reactivity profiles in condensation reactions and metal coordination geometry [1]. The compound's electron-rich bipyridine moiety combined with electrophilic aldehyde groups enables selective binding with transition metals, facilitating applications in catalysis, materials science, and supramolecular chemistry .

Ligand Type

4,4′-dialdehyde bipyridine ditopic ligand

Framework Synthesis

Enables MOF/COF construction via imine condensation

Coordination Chemistry

Supports transition metal binding and post-synthetic modification

Positional Isomerism: Why This Compound Is Irreplaceable


The substitution of 2,2'-bipyridine-4,4'-dicarbaldehyde with alternative bipyridine derivatives—including positional isomers such as 5,5'-dicarbaldehyde-2,2'-bipyridine (CAS 135822-72-9), functional group variants such as 2,2'-bipyridine-4,4'-dicarboxylic acid, or non-aldehyde bipyridine analogs—cannot be performed without altering experimental outcomes. The 4,4'-positioning of aldehyde groups establishes a specific vectorial geometry that governs both the coordination environment in metal complexes and the spatial architecture of resulting MOFs and COFs [1]. In the MBH reaction context, the 4,4'-dicarbaldehyde derivative uniquely enables the formation of a twenty-membered bipyridyl macrocycle when reacted with 1,6-hexanediol diacrylate—a structural outcome not achievable with mono-aldehyde or differently substituted analogs [2]. Furthermore, the aldehyde moieties serve as reactive handles for post-synthetic modification via Schiff base condensation, Knoevenagel reactions, and imine formation, capabilities absent in carboxylic acid or methyl-substituted counterparts [3]. The procurement decision must therefore be guided by specific synthetic objectives rather than generic compound class assumptions, as the substitution pattern directly determines the accessible reaction pathways and material properties.

Target Compound

4,4′-Dialdehyde: defined vectorial geometry for MOF/COF and macrocycle formation

Potential Substitute

5,5′-Isomer: shifts coordination angles; macrocycle formation may not be supported

Target Compound

Aldehyde functionality enables Schiff base, Knoevenagel, and imine reactions

Potential Substitute

Carboxylic acid or methyl analogs lack reactive aldehyde handles for post-modification

2,2'-Bipyridine-4,4'-dicarbaldehyde: Performance Evidence


Antibacterial Activity: 4,4'-Isomer Advantage

In a direct head-to-head comparison of 4,4'- and 5,5'-dicarbaldehyde-2,2'-bipyridine derivatives and their corresponding Schiff base complexes, the 4,4'-substituted compounds demonstrated consistently higher antibacterial activity. The study evaluated multiple bacterial strains using standardized broth dilution assays, providing quantitative minimum inhibitory concentration (MIC) data for both positional isomers [1]. The differentiation is attributed to the altered electronic distribution and steric accessibility of the aldehyde-derived imine functionalities at the 4,4'-positions versus the 5,5'-positions, which influences metal coordination geometry and subsequent biological interactions [1].

Antibacterial Comparison
Head-to-head
4,4′-isomer MIC 25–50 μg/mL vs 5,5′-isomer 50–100 μg/mL against E. coli
Supports positional isomer antibacterial comparison context.
Broth microdilution; Schiff base complexes with sulfur/fluorine amines.
Antibacterial screening Schiff base complexes Positional isomer comparison

Leaching-Resistant COF Catalyst Performance

The integration of 2,2′-bipyridine-4,4′-dicarbaldehyde with polyhedral oligomeric silsesquioxane (POSS) and subsequent coordination to cobalt acetate yields a POSS-COF-Co catalyst that exhibits stable covalent bonding between cobalt and the functionalized framework, effectively preventing catalyst leaching [1]. This represents a critical performance advantage over homogeneous cobalt-bipyridine catalysts, which suffer from catalyst recovery and reusability limitations. The catalyst demonstrated exceptional catalytic efficiency for the selective reduction of aryl nitriles to amines compared to its homogeneous counterparts [1].

Catalyst Leaching
Class-level
POSS-COF-Co prevents leaching; homogeneous Co catalysts suffer substantial leaching
Supports heterogeneous catalyst selection review.
Aryl nitrile reduction; class comparison (heterogeneous vs. homogeneous).
Heterogeneous catalysis Covalent organic framework (COF) Nitrile reduction

Ru(dab)₃²⁺ Photophysical Characterization

The homoleptic ruthenium(II) complex [Ru(dab)₃](PF₆)₂, where dab = 4,4′-dicarbaldehyde-2,2′-bipyridine, has been fully characterized with comprehensive photophysical and electrochemical parameters [1]. These quantitative metrics establish a reference baseline for researchers evaluating this compound as a photosensitizer precursor. The aldehyde functional groups provide reactive handles for post-synthetic modification, enabling covalent attachment to surfaces or biomolecules—a capability absent in non-functionalized [Ru(bpy)₃]²⁺ (where bpy = 2,2′-bipyridine) [1].

Ru(II) MLCT Absorption
Assay context
λmax 475 nm (ε 22,000 M⁻¹cm⁻¹) vs [Ru(bpy)₃]²⁺ 452 nm (ε ~14,600)
Red-shifted absorption may support visible-light harvesting research.
CH₃CN solution; photoluminescence 675 nm; τ₀ 440 ns.
Ruthenium polypyridyl complexes Photoluminescence Metal-to-ligand charge transfer (MLCT)

Macrocycle Formation via MBH Reaction

The presence of two aldehyde groups at the 4,4'-positions of 2,2'-bipyridine enables unique macrocyclization reactions that are structurally inaccessible using mono-aldehyde bipyridine derivatives. Specifically, the one-pot Morita-Baylis-Hillman (MBH) reaction of 2,2′-bipyridine-4,4′-dicarbaldehyde with 1,6-hexanediol diacrylate afforded a twenty-membered bipyridyl macrocycle [1]. In contrast, the mono-aldehyde analog 2,2′-bipyridine-4-methyl-4′-carbaldehyde yielded only bis MBH adducts under identical conditions, demonstrating that the bis-aldehyde functionality is essential for macrocyclic ring closure [1].

MBH Macrocyclization
Head-to-head
4,4′-dialdehyde forms 20-membered macrocycle; mono-aldehyde yields only acyclic bis adduct
Unique macrocycle synthesis capability supports ligand design.
One-pot MBH reaction with 1,6-hexanediol diacrylate.
Morita-Baylis-Hillman reaction Macrocycle synthesis Bipyridyl ligands

Electrochemical Properties of Ru(II) Complexes

Polynuclear Ru(II) complexes incorporating ligands derived from 2,2'-bipyridine-4,4'-dicarbaldehyde have been characterized with respect to their photophysical and electrochemical properties. The tripodal ligand L-1, synthesized via reaction of 1,10-phenanthroline-5,6-dione with 2,2'-bipyridine-4,4'-dicarbaldehyde, forms the complex [(bpy)₆Ru₃(L-1)](PF₆)₆ which displays an MLCT absorption at 465 nm and emission at 665 nm in CH₃CN [1]. Electrochemical studies reveal one Ru(II)-centered oxidation at approximately 1.29 V and three ligand-centered reductions [1]. The 4,4'-dicarbaldehyde substitution pattern creates two nonequivalent coordinating sites within the ligand architecture—one phenanthroline moiety and one 2,2'-bipyridine moiety—enabling site-selective metal coordination [1].

Ru(II) Electrochemistry
Assay context
Tripodal complex: MLCT 465 nm, emission 665 nm, E° ox ~1.29 V
Supports tunable electronic properties for photoredox research.
Imidazole-derived tripodal ligand; CH₃CN, 0.1 M TBAPF₆.
Electrochemistry Ru(II) polypyridyl complexes Imidazole-based ligands

High-Yield Two-Step Oxidation Synthesis

Patent CN102295596B discloses an optimized synthesis method for 2,2'-bipyridine-4,4'-dicarboxaldehyde that achieves a reported yield of up to 85% using a two-step oxidation process starting from 4,4'-dimethyl-2,2'-bipyridine with manganese dioxide in 70-80% sulfuric acid [1]. This represents a significant improvement over the prior art four-step method (oxidation, esterification, reduction, reoxidation) disclosed by Leopoldo Della Ciana et al. (Journal of Heterocyclic Chemistry, 1990), which suffered from prolonged reaction cycles, high energy consumption, and elevated costs [1].

Synthetic Yield
Class-level
Two-step method: reported yield up to 85% vs prior four-step method
Reported yield context supports process development review.
MnO₂/H₂SO₄ oxidation; patent CN102295596B.
Synthesis optimization Oxidation methodology Process chemistry

2,2'-Bipyridine-4,4'-dicarbaldehyde: Application Scenarios


Heterogeneous COF-Based Catalysts

Based on the demonstrated stable covalent Co-bipyridine bonding in POSS-COF-Co(acetate)₂ catalysts [1], 2,2'-bipyridine-4,4'-dicarbaldehyde is optimally deployed as a linker in covalent organic frameworks designed for heterogeneous catalysis. The compound's 4,4'-dialdehyde functionality enables imine condensation with amine-functionalized building blocks while simultaneously providing bipyridine coordination sites for metal loading. This dual functionality results in catalysts that prevent metal leaching—a critical advantage over homogeneous analogs—and enable facile recovery and recyclability for sustainable catalytic processes [1]. Applications include selective reduction of aryl nitriles to amines and other transformations requiring stable, reusable heterogeneous catalysts.

Macrocyclic Ligand Synthesis

The capacity of 2,2'-bipyridine-4,4'-dicarbaldehyde to form a twenty-membered bipyridyl macrocycle via one-pot MBH reaction with 1,6-hexanediol diacrylate—a structural outcome not achievable with mono-aldehyde analogs [1]—positions this compound as the precursor of choice for macrocyclic ligand synthesis. This application scenario is specifically relevant for researchers developing: (1) macrocyclic metal ion receptors and sensors, (2) catenane and rotaxane precursors requiring pre-organized binding pockets, and (3) molecular recognition systems that exploit the unique topology of bipyridine-containing macrocycles. The bis-aldehyde functionality is irreplaceable for achieving cyclic closure in these synthetic pathways [1].

Aldehyde-Functionalized Ru(II) Photosensitizers

Based on the comprehensive photophysical characterization of [Ru(dab)₃](PF₆)₂, which displays an MLCT absorption maximum at 475 nm (ε = 22,000 M⁻¹ cm⁻¹), emission at 675 nm, quantum yield ϕPL = 0.048, and excited state lifetime τo = 440 ns in CH₃CN [1], 2,2'-bipyridine-4,4'-dicarbaldehyde serves as an optimal ligand precursor for photosensitizer development. The aldehyde groups provide covalent attachment points for bioconjugation to targeting moieties (antibodies, peptides) or surface immobilization on electrode materials [2]. The red-shifted absorption relative to unfunctionalized [Ru(bpy)₃]²⁺ improves visible light harvesting, while the aldehyde functionality enables synthetic elaboration that is impossible with non-functionalized analogs. This scenario is particularly relevant for dye-sensitized solar cell research and long-wavelength photodynamic therapy applications [2].

Antibacterial Schiff Base Complexes

The direct comparative antibacterial study demonstrating that 4,4'-dicarbaldehyde-derived Schiff base complexes exhibit approximately 2-fold higher potency (lower MIC values of 25-50 μg/mL) against E. coli relative to 5,5'-isomer-derived complexes (MIC 50-100 μg/mL) [1] identifies this compound as the preferred isomer for antibacterial agent development. This application scenario encompasses: (1) synthesis of Schiff bases with sulfur- and fluorine-containing amines for medicinal chemistry programs, (2) development of metal-bipyridine complexes with antimicrobial properties, and (3) structure-activity relationship studies requiring positional isomer comparisons. The quantitative potency differential directly informs synthetic route selection when antimicrobial activity is the primary screening objective [1].

Application
Selection Property
Validation Focus
Heterogeneous COF Catalysis
Covalent aldehyde-bipyridine linker for metal immobilization
Leaching prevention, recyclability, selective nitrile reduction
Macrocyclic Ligand Design
Bis-aldehyde geometry enabling ring-closure reactions
Macrocycle formation specificity; metal ion receptor synthesis
Ru(II) Photosensitizer Research
Aldehyde handles for bioconjugation; red-shifted MLCT absorption
Photophysical characterization; surface immobilization
Antibacterial Screening
4,4′-Substitution pattern for comparative antibacterial studies
MIC endpoints; positional isomer SAR

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